LDV-FITC

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

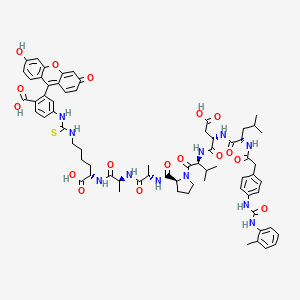

LDV FITC,也称为4-((N’-2-甲基苯基)脲基)-苯乙酰-L-亮氨酸-L-天冬氨酸-L-缬氨酸-L-脯氨酸-L-丙氨酸-L-丙氨酸-L-赖氨酸-FITC,是一种荧光肽。它是一种异硫氰酸荧光素 (FITC) 偶联的 LDV 肽,与 α4β1 整合素具有高亲和力。 该化合物广泛用于科学研究中以检测 α4β1 整合素的亲和力和构象变化 .

科学研究应用

LDV FITC 具有广泛的科学研究应用,包括:

化学: 用作荧光探针来研究整合素-配体相互作用。

生物学: 用于细胞粘附研究,以检测 α4β1 整合素的亲和力和构象变化。

医学: 应用于与炎症和免疫反应相关的研究,因为 α4β1 整合素在白细胞募集方面起着至关重要的作用。

作用机制

LDV FITC 通过与 α4β1 整合素具有高亲和力而发挥作用。结合亲和力受锰离子 (Mn²⁺) 的存在影响,锰离子增强了相互作用。 FITC 部分允许通过荧光测量检测整合素的亲和力和构象变化 .

安全和危害

The safety data sheet of LDV FITC suggests using safety goggles with side-shields, protective gloves, and impervious clothing for handling . It also recommends using a suitable respirator . LDV FITC should be kept away from drains, water courses, or the soil .

Relevant Papers The relevant papers retrieved include studies on the affinity regulation of alpha 4-integrin , the use of conformational mAb as a tool for integrin ligand discovery , and the FRET detection of cellular α4-integrin conformational activation .

生化分析

Biochemical Properties

LDV-FITC plays a significant role in biochemical reactions by binding to the α4β1 integrin with high affinity. The dissociation constant (Kd) for this compound binding to U937 cells is 0.3 nM in the presence of Mn2+ and 12 nM in its absence . This interaction is crucial for detecting α4β1 integrin affinity and conformational changes. This compound interacts with various biomolecules, including phospholipase C, calcium, and calmodulin, which are critical for α4β1 integrin affinity up-regulation and monocyte arrest triggered by chemoattractants .

Cellular Effects

This compound influences various cellular processes, particularly those involving cell adhesion and migration. It binds specifically to integrin α4β1, which is expressed on leukocytes, hematopoietic progenitors, stem cells, and certain cancer cells . This binding affects cell signaling pathways, including the nitric oxide/cGMP pathway, which actively down-regulates α4β1 integrin affinity, leading to cell de-adhesion . Additionally, this compound has been shown to target integrin α4β1 over-expressing cancer cells, facilitating targeted drug delivery and enhancing cytotoxicity in these cells .

Molecular Mechanism

The molecular mechanism of this compound involves its high-affinity binding to the α4β1 integrin. This binding is regulated by various signaling pathways, including those involving phospholipase C, calcium, and calmodulin . This compound can induce conformational changes in the integrin, affecting its affinity and activation state. The compound’s interaction with the integrin is also influenced by the presence of Mn2+, which enhances its binding affinity . These interactions play a crucial role in modulating cell adhesion and migration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -80°C for up to two years and at -20°C for up to one year . In solvent, it remains stable for six months at -80°C and one month at -20°C . Over time, this compound can degrade, which may affect its binding affinity and fluorescence properties. Long-term studies have shown that this compound can maintain its effects on cellular function for extended periods, making it a reliable tool for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can be used to measure receptor occupancy on CD4+ T cells, with varying dosages affecting the binding affinity and activation state of integrin α4β1 . High doses of this compound may lead to toxic or adverse effects, including potential impacts on cell viability and function. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to integrin signaling. The compound interacts with enzymes such as phospholipase C and proteins like calmodulin, which are critical for the up-regulation of integrin affinity . These interactions influence metabolic flux and metabolite levels, affecting cellular processes such as adhesion and migration. This compound’s role in these pathways highlights its importance in studying integrin-mediated signaling and cellular responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s high affinity for integrin α4β1 facilitates its localization to specific cellular compartments, including the cell membrane and cytoplasm . This targeted distribution is essential for its function in detecting integrin affinity and conformational changes. This compound’s transport and distribution within cells are influenced by factors such as the presence of Mn2+ and other signaling molecules .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the cell membrane, where it binds to integrin α4β1 . This localization is crucial for its activity in modulating cell adhesion and migration. The compound may also localize to other cellular compartments, such as the cytoplasm, depending on the specific experimental conditions and cell types used

准备方法

合成路线和反应条件

LDV FITC 是通过将 LDV 肽与异硫氰酸荧光素 (FITC) 偶联而合成的。合成过程包括以下步骤:

肽合成: LDV 肽是使用固相肽合成 (SPPS) 技术合成的。

工业生产方法

LDV FITC 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

大规模肽合成: 利用自动肽合成仪器进行高效高产的生产。

化学反应分析

反应类型

LDV FITC 经历各种化学反应,包括:

结合反应: 它与 α4β1 整合素具有高亲和力。

荧光反应: FITC 部分表现出荧光,用于检测目的

常用试剂和条件

LDV FITC 的合成和反应中使用的常用试剂和条件包括:

试剂: 异硫氰酸荧光素、保护的氨基酸、偶联试剂(例如,HBTU、HATU)和溶剂(例如,DMF、DMSO)。

形成的主要产物

相似化合物的比较

类似化合物

一些与 LDV FITC 相似的化合物包括:

LDV 肽: LDV FITC 的非偶联形式。

VCAM-1 结合肽: 与血管细胞粘附分子-1 (VCAM-1) 结合的肽,VCAM-1 也参与白细胞粘附。

其他 FITC 偶联肽: 与 FITC 偶联的肽,用于基于荧光的检测

独特性

LDV FITC 由于其与 α4β1 整合素的高亲和力结合及其荧光特性而独一无二,使其成为研究整合素-配体相互作用和实时构象变化的宝贵工具 .

属性

IUPAC Name |

4-[[(5S)-5-carboxy-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H81N11O17S/c1-35(2)29-51(75-56(83)30-40-17-19-41(20-18-40)73-68(96)78-49-14-9-8-13-37(49)5)62(88)77-52(34-57(84)85)63(89)79-59(36(3)4)65(91)80-28-12-16-53(80)64(90)72-38(6)60(86)71-39(7)61(87)76-50(67(94)95)15-10-11-27-70-69(98)74-42-21-24-45(66(92)93)48(31-42)58-46-25-22-43(81)32-54(46)97-55-33-44(82)23-26-47(55)58/h8-9,13-14,17-26,31-33,35-36,38-39,50-53,59,81H,10-12,15-16,27-30,34H2,1-7H3,(H,71,86)(H,72,90)(H,75,83)(H,76,87)(H,77,88)(H,79,89)(H,84,85)(H,92,93)(H,94,95)(H2,70,74,98)(H2,73,78,96)/t38-,39-,50-,51-,52-,53-,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAUNHNWVWSJKI-CBRXRBRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H81N11O17S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)

![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)